molecular formula C13H22N4O2S B2931241 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209200-56-5

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

カタログ番号: B2931241
CAS番号: 1209200-56-5
分子量: 298.41
InChIキー: UTDXVTMLCZZDSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide is further modified by a piperidin-4-ylmethyl moiety, where the piperidine nitrogen is substituted with a 2-methoxyethyl group.

特性

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-10-12(20-16-15-10)13(18)14-9-11-3-5-17(6-4-11)7-8-19-2/h11H,3-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDXVTMLCZZDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, identified by the CAS number 1209200-56-5, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.

PropertyValue
Molecular Formula C₁₃H₂₂N₄O₂S
Molecular Weight 298.41 g/mol
CAS Number 1209200-56-5

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. In particular, compounds similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have demonstrated that these compounds can interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF7 (breast cancer) and HePG2 (hepatocellular carcinoma) .
  • Case Studies :
    • A study evaluated a series of thiadiazole derivatives and found that certain substitutions enhanced their cytotoxicity against breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) cell lines .
    • Another investigation highlighted that modifications in the thiadiazole structure could lead to improved anticancer efficacy compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound has been associated with both antibacterial and antifungal properties.

  • Antibacterial Activity : In vitro studies have shown that thiadiazole derivatives can exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : Research has indicated that modifications on the thiadiazole ring can enhance antifungal activity against strains such as Candida albicans. The introduction of specific substituents has been shown to increase efficacy compared to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be influenced by its structural components:

  • Piperidine Moiety : The presence of the piperidine ring is crucial for enhancing the lipophilicity and overall biological activity of the compound.
  • Thiadiazole Ring Substituents : Variations in substituents on the thiadiazole ring significantly affect both anticancer and antimicrobial activities. For instance, electron-withdrawing groups generally enhance cytotoxicity .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituents of the target compound with analogs:

Compound Name / ID Piperidine Substituent Thiadiazole Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1-(2-Methoxyethyl)piperidin-4-yl 4-Methyl Not Provided Not Provided Methoxyethyl enhances solubility; methyl on thiadiazole increases lipophilicity
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide Dimethylsulfamoyl 4-Methyl C₁₂H₂₁N₅O₃S₂ 347.45 Sulfamoyl group may improve metabolic stability; higher polarity
Tiadinil (N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) None (aryl substitution) 4-Methyl C₁₁H₁₀ClN₃OS 267.7 Chlorophenyl group enhances pesticidal activity; lower molecular weight
Compound 8l () (E)-3,7-Dimethyl-2,6-octadien-1-yl 4-Methyl Not Provided Not Provided Terpene-like chain improves repellent activity (61.3% against aphids)
(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 3-(Furan-2-yl)acryloyl 4-Propyl C₁₉H₂₄N₄O₃S 388.5 Propyl group increases lipophilicity; furan enhances π-π interactions
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Benzo[d][1,3]dioxol-5-yl isoxazole 4-Methyl C₁₅H₁₂N₄O₄S 344.3 Benzodioxole improves binding affinity; isoxazole adds heterocyclic diversity

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be ensured?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example:

Piperidine modification : Introduce the 2-methoxyethyl group via alkylation or reductive amination of 4-(aminomethyl)piperidine precursors .

Thiadiazole coupling : React the modified piperidine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using coupling agents like EDCI/HOBt or DCC .

Purification : Employ column chromatography (e.g., silica gel, eluting with EtOAc/hexane) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Q. How can analytical methods distinguish structural isomers or impurities in this compound?

Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve regioisomers (e.g., piperidinyl vs. piperazinyl substitutions) via distinct chemical shifts for the methoxyethyl group (δ ~3.3–3.5 ppm) and thiadiazole protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+) and fragments (e.g., loss of the methoxyethyl group).
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond angles and stereochemistry .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .
  • Stability testing : Monitor compound degradation in DMSO or buffer (pH 7.4) via LC-MS over 24–48 hours .
  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .

Advanced Research Questions

Q. What methodologies are recommended for studying the compound’s structure-activity relationship (SAR) in enzyme inhibition?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing the thiadiazole with pyrazole or altering the methoxyethyl chain length) .
  • Enzyme assays : Use fluorescence-based assays (e.g., for kinases) or radiometric assays (e.g., 3H^{3}\text{H}-ligand displacement for GPCRs) .
  • Data analysis : Calculate IC50_{50} values with nonlinear regression (GraphPad Prism) and compare to molecular docking results (AutoDock Vina) .

Q. How can molecular docking and dynamics simulations predict binding modes to biological targets?

Answer:

  • Target selection : Prioritize receptors with homology to known thiadiazole-binding proteins (e.g., dopamine D3 or 5-HT receptors) .
  • Docking parameters : Use the crystal structure of the target (PDB ID) and optimize ligand protonation states (Epik, Schrödinger).
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values. MD simulations (AMBER/NAMD) assess stability over 100 ns .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives at the piperidine nitrogen .
  • Co-solvents : Use cyclodextrin complexes or DMSO/saline mixtures (<5% DMSO) for intraperitoneal administration .
  • LogP optimization : Reduce hydrophobicity by substituting the methyl group on the thiadiazole with polar groups (e.g., -OH, -NH2_2) .

Q. How can researchers resolve discrepancies in metabolic stability data across species (e.g., mouse vs. human liver microsomes)?

Answer:

  • In vitro assays : Compare intrinsic clearance (CLint_{int}) using pooled liver microsomes from multiple donors.
  • Metabolite profiling : Identify species-specific metabolites (e.g., CYP3A4 vs. CYP2D6 oxidation) via LC-HRMS .
  • CYP inhibition assays : Test for time-dependent inhibition (pre-incubation with NADPH) to assess mechanism-based inactivation .

Q. What computational tools predict off-target interactions or toxicity risks?

Answer:

  • Off-target screening : Use SwissTargetPrediction or PharmMapper to identify potential kinases, ion channels, or transporters .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks based on structural alerts .

Experimental Design & Data Analysis

Q. How should dose-ranging studies be designed for in vivo efficacy models?

Answer:

  • Pilot studies : Test 3–4 doses (e.g., 10, 30, 100 mg/kg) in a small cohort (n=5) to determine the maximal tolerated dose (MTD).
  • Pharmacokinetics : Collect plasma at 0.5, 2, 6, 24 h post-dose to measure AUC and Cmax_{max} .
  • Efficacy endpoints : Use biomarkers (e.g., receptor occupancy via PET) or behavioral assays (e.g., locomotor activity for CNS targets) .

Q. What statistical approaches are appropriate for analyzing high-throughput screening data?

Answer:

  • Normalization : Apply Z-score or B-score normalization to correct plate-to-plate variability .
  • Hit selection : Use a threshold of ≥3σ above/below the mean for actives/inactives.
  • False discovery rate (FDR) : Control FDR <5% using Benjamini-Hochberg correction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。